molecular formula C11H8Cl2N2O3 B13691322 Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13691322
M. Wt: 287.10 g/mol
InChI Key: WBSDWLZPGGDHEK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-(2,5-dichlorophenyl)hydrazinecarboxylate with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(2,5-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(2,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.

Properties

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-14-9(15-18-10)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3

InChI Key

WBSDWLZPGGDHEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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